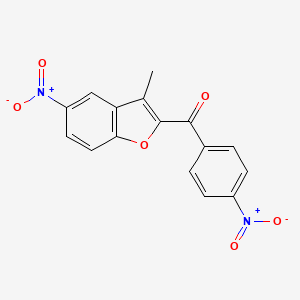

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a methyl group and a nitro group, as well as a methanone group attached to a nitrophenyl ring

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been found to interact with various targets, including tyrosine kinase family members .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzofuran followed by Friedel-Crafts acylation with 4-nitrobenzoyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the acylation step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and functional groups.

Comparison with Similar Compounds

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness: The presence of two nitro groups in (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone makes it unique compared to its analogs

Biological Activity

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone is a synthetic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes both methyl and nitro substituents on the benzofuran ring and a nitrophenyl group attached via a methanone linkage. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name for this compound is this compound. Its molecular formula is C16H12N2O6, and it has a molecular weight of 328.28 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Benzofuran Ring | Contains methyl and nitro substitutions |

| Methanone Group | Links to a nitrophenyl substituent |

| Molecular Formula | C16H12N2O6 |

| Molecular Weight | 328.28 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Nitration of 3-methylbenzofuran : This step introduces the nitro group.

- Friedel-Crafts acylation : The nitrophenyl group is attached using acyl chloride in the presence of Lewis acids like aluminum chloride.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives, including those with similar structures to this compound. The compound's potential effectiveness against Gram-positive and Gram-negative bacteria has been evaluated through disc diffusion methods, demonstrating promising inhibitory zones against several pathogens.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 22 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. The structure–activity relationship (SAR) indicates that the presence of nitro groups significantly enhances inhibitory potency.

Key Findings:

- IC50 Values : The compound exhibited an IC50 value comparable to standard inhibitors, suggesting its potential as a therapeutic agent.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| (3-Methyl-5-nitro...) | 62.10 | Acetylcholinesterase |

| Galantamine | 28.08 | Acetylcholinesterase |

Cytotoxicity Studies

Cell viability assays conducted on SH-SY5Y neuroblastoma cells revealed that at therapeutic concentrations, this compound did not exhibit significant cytotoxic effects, indicating its safety profile for further development.

Case Studies

A recent case study explored the effects of various benzofuran derivatives on cognitive function in animal models. The study concluded that compounds structurally similar to (3-Methyl-5-nitro...) improved memory retention and reduced neuroinflammation markers.

Properties

IUPAC Name |

(3-methyl-5-nitro-1-benzofuran-2-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c1-9-13-8-12(18(22)23)6-7-14(13)24-16(9)15(19)10-2-4-11(5-3-10)17(20)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFCXQJABWHOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.